molecular formula C7H3Br5O B1363396 2,3,4,5,6-Pentabromobenzyl alcohol CAS No. 79415-41-1

2,3,4,5,6-Pentabromobenzyl alcohol

Cat. No. B1363396
CAS RN: 79415-41-1
M. Wt: 502.62 g/mol
InChI Key: KKWHDMUCBWSKGL-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentabromobenzyl alcohol is an organic building block . It is formed during the hydrolysis of polymeric brominated flame retardant FR-1025 .


Molecular Structure Analysis

The linear formula of 2,3,4,5,6-Pentabromobenzyl alcohol is C6Br5CH2OH . The molecular weight is 502.62 . The SMILES string is OCc1c(Br)c(Br)c(Br)c(Br)c1Br .


Physical And Chemical Properties Analysis

2,3,4,5,6-Pentabromobenzyl alcohol appears as an off-white powder or solid . It is odorless . The melting point is between 264 - 265 °C .

Scientific Research Applications

Synthesis and Reactions

  • Reactions with Alcohols and Alkali Metal Alkoxides : 2,3,4,5,6-Pentabromobenzyl bromide reacts with primary and secondary alcohols, as well as alkali metal alkoxides derived from primary alcohols, to form corresponding pentabromobenzyl ethers. This reaction is noted for its high yields and is significant in the field of organic chemistry for synthesizing various ether compounds (Shishkin, Vakaeva, & Butin, 2002).

Biochemical Studies

  • Structures of Horse Liver Alcohol Dehydrogenase : Studies involving horse liver alcohol dehydrogenase complexed with NAD+ and substituted benzyl alcohols, including 2,3,4,5,6-pentabromobenzyl alcohol, provide insights into the enzyme's structure and function. These studies are crucial for understanding enzyme kinetics and interactions at the molecular level (Ramaswamy, Eklund, & Plapp, 1994).

Electrochemical Synthesis

  • Electroreduction of Polyfluorobenzyl Alcohols : The electroreduction process to synthesize polyfluorobenzyl alcohols, including 2,3,4,5,6-pentabromobenzyl alcohol, is significant in the field of electrochemistry. This method demonstrates product-selective synthesis, which is essential for industrial applications (Iwasaki et al., 1987).

Environmental and Biological Systems

  • Hydrolysis in Environmental and Biological Systems : The hydrolysis of brominated flame retardants, including 2,3,4,5,6-pentabromobenzyl alcohol, has been studied for its environmental and biological implications. Understanding the hydrolysis process is vital for assessing the environmental impact and degradation pathways of these compounds (Rayne & Forest, 2016).

Chemical Synthesis

  • Synthesis of Enantiopure Compounds : The synthesis of enantiopure syn-beta-Amino alcohols using 2,3,4,5,6-pentabromobenzyl alcohol demonstrates its role in stereocontrolled chemical reactions. This application is crucial in the field of medicinal chemistry and drug development (Andrés et al., 1996).

Polymer Chemistry

  • Polymer Chemistry Applications : The utility of 2,3,4,5,6-pentabromobenzyl group in polymer chemistry, particularly its high reactivity in para-fluorosubstitution with thiols, makes it a significant component in the field of polymer chemistry. The versatility of such polymers for postpolymerization modifications is highlighted in research, expanding the scope of applications in material science (Noy et al., 2019).

Mechanistic Studies in Chemistry

  • Understanding Reaction Mechanisms : Research involving the oxidation of benzyl alcohol derivatives, including 2,3,4,5,6-pentabromobenzyl alcohol, contributes to a deeper understanding of reaction mechanisms. These studies are vital for the development of novel chemical processes and synthetic methodologies (Morimoto et al., 2012).

Safety And Hazards

2,3,4,5,6-Pentabromobenzyl alcohol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWHDMUCBWSKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370053
Record name 2,3,4,5,6-Pentabromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentabromobenzyl alcohol

CAS RN

79415-41-1
Record name 2,3,4,5,6-Pentabromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-Pentabromobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VN Shishkin, SS Vakaeva, KP Butin - Russian journal of organic chemistry, 2002 - Springer
2,3,4,5,6-Pentabromobenzyl bromide reacts with primary and secondary alcohols and also with alkali metal alkoxides derived from primary alcohols to form the corresponding …
Number of citations: 6 idp.springer.com
S Rayne, K Forest - Journal of Environmental Science and Health …, 2016 - Taylor & Francis
The SPARC software program was used to estimate the acid-catalyzed, neutral, and base-catalyzed hydrolysis rate constants for the polymeric brominated flame retardants BC-58 and …
Number of citations: 1 www.tandfonline.com
VN Shishkin, SS Vakaeva, NE Vel'dyaskina… - Russian Journal of …, 2000 - hero.epa.gov
Hydrolysis of pentabromobenzyl bromide in aqueous solvents dioxane, dimethyl sulfoxide, and dimethylformamide results in 2, 3, 4, 5, 6-pentabromobenzyl alcohol, and in two latter …
Number of citations: 2 hero.epa.gov
S Rayne, K Forest - Nature Precedings, 2010 - nature.com
The SPARC software program was used to estimate the acid-catalyzed, neutral, and base-catalyzed hydrolysis rate constants for the polymeric brominated flame retardants BC-58 and …
Number of citations: 1 www.nature.com
N Ramezani, M Sain - Renewable Energy, 2019 - Elsevier
In this study, the optimal experimental conditions for extraction of organosolv lignin from wheat straw were determined. Initially, the wheat straw chemical compositions were investigated…
Number of citations: 17 www.sciencedirect.com
N Ramezani - 2019 - search.proquest.com
The goal of this study is to present a cohesive process that embraces separation and reaction steps for producing small molecules from organosolv lignin with white-rot fungus. This …
Number of citations: 5 search.proquest.com

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